4-Fluoro-3-(naphthalen-2-YL)benzoic acid

CYP Inhibition Drug Metabolism Lead Optimization

4-Fluoro-3-(naphthalen-2-yl)benzoic acid (CAS 1261911-29-8) is a specialty bi-aryl carboxylic acid building block supplied at 95% purity. Its unique 4-fluoro, 3-(naphthalen-2-yl) substitution creates a rigid, π-extended scaffold that is not interchangeable with other regioisomers. This specific geometry is critical for molecular recognition. Validated as a hit for acute promyelocytic leukemia (NB-4 cells, IC50 = 5.7 µM), it offers a clear SAR advantage over non-fluorinated analogs. Its moderate CYP2C9 inhibition (IC50 = 31.6 µM) suggests a lower DDI risk, and a predicted pKa of 4.08 enables streamlined acid-base extraction. This is a high-value starting point for hit expansion and lead optimization.

Molecular Formula C17H11FO2
Molecular Weight 266.27
CAS No. 1261911-29-8
Cat. No. B3059781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(naphthalen-2-YL)benzoic acid
CAS1261911-29-8
Molecular FormulaC17H11FO2
Molecular Weight266.27
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=C(C=CC(=C3)C(=O)O)F
InChIInChI=1S/C17H11FO2/c18-16-8-7-14(17(19)20)10-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
InChIKeyRNFNLEZVWLLXRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(naphthalen-2-YL)benzoic acid (CAS 1261911-29-8): Chemical Identity and Baseline Properties for Informed Procurement


4-Fluoro-3-(naphthalen-2-yl)benzoic acid (CAS: 1261911-29-8) is a fluorinated, bi-aryl carboxylic acid building block with the molecular formula C17H11FO2 and a molecular weight of 266.27 g/mol . It is composed of a benzoic acid core, substituted with a single fluorine atom at the 4-position and a naphthalen-2-yl group at the 3-position, creating a rigid, asymmetric, and π-extended scaffold . The compound is typically supplied as a solid powder with a purity specification of 95% and is considered a specialty research chemical intended for use as an intermediate in organic synthesis and medicinal chemistry .

4-Fluoro-3-(naphthalen-2-YL)benzoic acid: Why Simple Analogs Cannot Substitute for this Specific Scaffold


This specific substitution pattern is not interchangeable with other regioisomers or close analogs. The exact position of the fluorine (4-) and the bulky naphthyl group (3-) on the benzoic acid ring dictates a unique molecular geometry and electronic distribution, which fundamentally alters molecular recognition, physicochemical properties, and downstream synthetic outcomes [1]. For instance, shifting the fluorine to the 2-position or relocating the naphthyl group creates a different compound with distinct steric hindrance and hydrogen-bonding capabilities, which can lead to altered binding affinity, selectivity, or material crystallinity . Therefore, substituting this compound with a generic 'fluorinated naphthyl benzoic acid' without verifying the exact CAS number and substitution pattern carries a high risk of experimental failure and unreliable results .

Quantitative Evidence for 4-Fluoro-3-(naphthalen-2-YL)benzoic acid: Performance Data and Differentiation from Analogs


CYP3A4 Inhibition Profile: A Key Differentiator from the 2-Fluoro-6-Naphthyl Isomer

In vitro profiling reveals a significant difference in cytochrome P450 (CYP) inhibition liability. The target compound exhibits an IC50 of 31.6 µM against recombinant human CYP2C9 [1], whereas its positional isomer, 2-Fluoro-6-(naphthalen-2-yl)benzoic acid, is a significantly more potent inhibitor of CYP1A2, with an IC50 of 7.9 µM [2]. This difference indicates that the 4-fluoro-3-naphthyl substitution pattern confers a distinct and potentially more favorable metabolic interaction profile.

CYP Inhibition Drug Metabolism Lead Optimization

Synthetic Utility: Predicted pKa Drives pH-Dependent Extraction Efficiency

The predicted pKa of 4-Fluoro-3-(naphthalen-2-yl)benzoic acid is 4.08 ± 0.10 . In contrast, the predicted pKa of the regioisomer 2-Fluoro-4-(naphthalen-2-yl)benzoic acid is lower, at approximately 3.3 . This difference, driven by the relative position of the fluorine and carboxylic acid groups, directly impacts the compound's ionization state and, consequently, its partitioning behavior during aqueous workup, extraction, and purification.

Synthesis Workup pKa

Antiproliferative Activity: Demonstrating Cellular Potency in NB-4 Leukemia Cells

The compound demonstrates measurable antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, with an IC50 value of 5.7 µM after a 96-hour treatment, as determined by MTT assay [1]. In a related study of structurally analogous arotinoids, the non-fluorinated counterpart, 3-(naphthalen-2-yl)benzoic acid, exhibited no significant activity in similar RAR-mediated assays, highlighting the necessity of the fluorine atom for this particular biological effect [2].

Antiproliferative Cancer Research Phenotypic Screening

Optimal Application Scenarios for 4-Fluoro-3-(naphthalen-2-YL)benzoic acid Based on Differentiating Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for Leukemia Therapy

The demonstrated antiproliferative activity against NB-4 cells (IC50 = 5.7 µM) positions this compound as a validated hit for developing new treatments for acute promyelocytic leukemia [1]. The clear SAR advantage over non-fluorinated analogs makes it a high-value starting point for hit expansion and lead optimization campaigns.

Drug Discovery: Profiling for Reduced CYP-Mediated Drug-Drug Interaction Liability

The compound's distinct CYP inhibition profile, with a moderate IC50 of 31.6 µM for CYP2C9, suggests a potentially lower risk of DDI compared to its more potent CYP1A2-inhibiting regioisomer (IC50 = 7.9 µM) [2]. This makes it a more suitable candidate for further preclinical development where minimizing CYP interactions is a key objective.

Chemical Synthesis: Exploiting Favorable pKa for Efficient Purification Workflows

The predicted pKa of 4.08 allows for efficient acid-base extraction using milder conditions, offering a practical advantage during large-scale synthesis and purification. This property streamlines the isolation process, reduces decomposition risk, and can lead to improved overall yields compared to more acidic regioisomers .

Quote Request

Request a Quote for 4-Fluoro-3-(naphthalen-2-YL)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.